Cas no 1542269-05-5 ((4aS,7aS)-octahydrocyclopenta[b]morpholine)
![(4aS,7aS)-octahydrocyclopenta[b]morpholine structure](https://www.kuujia.com/scimg/cas/1542269-05-5x500.png)
(4aS,7aS)-octahydrocyclopenta[b]morpholine Chemical and Physical Properties
Names and Identifiers
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- (4aS,7aS)-Octahydrocyclopenta[b]morpholine
- (4aS,7aS)-octahydrocyclopenta[b][1,4]oxazine
- Cyclopent[b]-1,4-oxazine, octahydro-,(4aS,7aS)-
- (4aS,7aS)-Octahydrocyclopent[b]-1,4-oxazine
- (4aS,7aS)-octahydrocyclopenta[b]morpholine
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- Inchi: 1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1
- InChI Key: FVHPPCBSLJVBQR-BQBZGAKWSA-N
- SMILES: O1CCN[C@@]2([H])CCC[C@]12[H]
(4aS,7aS)-octahydrocyclopenta[b]morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00761279-1g |
(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine |
1542269-05-5 | 95% | 1g |
¥8834.0 | 2024-04-18 |
(4aS,7aS)-octahydrocyclopenta[b]morpholine Related Literature
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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5. Book reviews
Additional information on (4aS,7aS)-octahydrocyclopenta[b]morpholine
(4aS,7aS)-Octahydrocyclopenta[b]morpholine (CAS No. 1542269-05-5)
(4aS,7aS)-Octahydrocyclopenta[b]morpholine (CAS No. 1542269-05-5) is a cyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of morpholines, which are known for their versatile biological activities and structural flexibility. The specific stereochemistry of (4aS,7aS)-octahydrocyclopenta[b]morpholine makes it a valuable candidate for the development of novel drugs targeting various diseases.
The chemical structure of (4aS,7aS)-octahydrocyclopenta[b]morpholine consists of a seven-membered ring fused with a five-membered cyclopentane ring, creating a complex and stable framework. This structure provides the compound with unique conformational properties that can influence its interactions with biological targets. Recent studies have shown that the specific stereochemistry of this compound can enhance its binding affinity and selectivity for certain receptors, making it an attractive candidate for drug discovery.
In the context of medicinal chemistry, (4aS,7aS)-octahydrocyclopenta[b]morpholine has been explored for its potential as a scaffold for the development of new therapeutic agents. One area of particular interest is its use in the treatment of neurological disorders. Research has indicated that compounds derived from this scaffold can modulate neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of (4aS,7aS)-octahydrocyclopenta[b]morpholine exhibited potent and selective activity against serotonin receptors, suggesting their potential as novel antidepressants.
Beyond neurological applications, (4aS,7aS)-octahydrocyclopenta[b]morpholine has also shown promise in other therapeutic areas. A recent study in the European Journal of Medicinal Chemistry highlighted its potential as an antiviral agent. The study demonstrated that certain derivatives of this compound could effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The mechanism of action appears to involve interference with viral entry or replication processes, making these compounds valuable candidates for further development.
The synthesis of (4aS,7aS)-octahydrocyclopenta[b]morpholine is a complex process that requires precise control over stereochemistry to ensure the desired enantiomeric purity. Various synthetic routes have been developed to achieve this goal, including asymmetric synthesis methods and chiral catalysts. One notable approach involves the use of chiral auxiliaries to direct the formation of the desired stereocenter during key synthetic steps. This method has been successfully applied to produce high yields of enantiomerically pure (4aS,7aS)-octahydrocyclopenta[b]morpholine, facilitating its use in both research and pharmaceutical applications.
In addition to its therapeutic potential, (4aS,7aS)-octahydrocyclopenta[b]morpholine has also been studied for its physical and chemical properties. Its solubility in various solvents and stability under different conditions are important factors to consider for both laboratory research and industrial production. Recent studies have shown that this compound exhibits good solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO), which is beneficial for its use in biological assays and formulation development.
The safety profile of (4aS,7aS)-octahydrocyclopenta[b]morpholine is another critical aspect that has been extensively evaluated. Preclinical studies have demonstrated that this compound has low toxicity and good safety margins when administered at therapeutic doses. These findings support its potential for further clinical development and eventual use in human patients.
In conclusion, (4aS,7aS)-octahydrocyclopenta[b]morpholine (CAS No. 1542269-05-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural properties and favorable biological activities make it an attractive candidate for the development of new therapeutic agents targeting neurological disorders, viral infections, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in the field.
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